1H-吲哚-3-甲醛N-(8-喹啉基)腙

描述

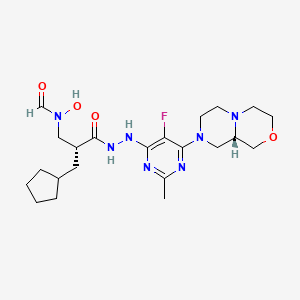

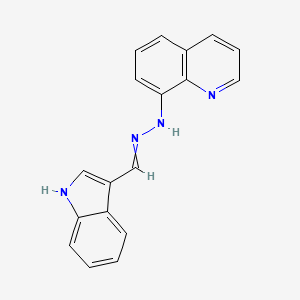

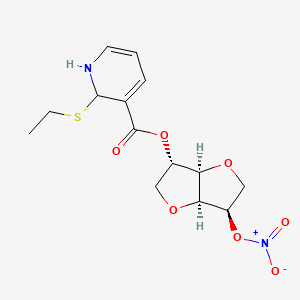

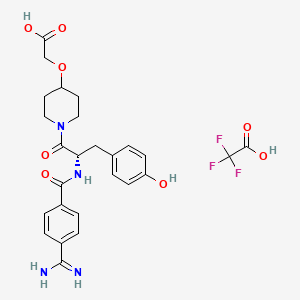

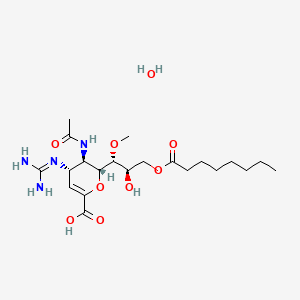

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound with the molecular formula C18H14N4 . It is derived from 1H-indole-3-carbaldehyde, which is an indole in which the hydrogen at position 3 has been replaced by a formyl group . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .科学研究应用

Treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Lenaldekar has been identified as a selective compound for the treatment of T-Cell acute lymphoblastic leukemia (T-ALL). It was found to be effective in killing human Jurkat T-ALL cells without harming healthy lymphocytes .

Reduction of Harsh Treatment Side Effects

The goal of using Lenaldekar in T-ALL treatment is to reduce harsh treatment side effects, thus preserving both lives and long-term quality of life .

Treatment of Other Leukemias

Expanded leukemia testing showed that T-ALL, B-ALL, and CML are all largely Lenaldekar-sensitive, including most treatment-refractory relapsed Ph+ leukemias and primary patient samples .

Treatment of Some AML and Multiple Myeloma Cell Lines

Some AML and multiple myeloma cell lines also show Lenaldekar sensitivity .

Inhibition of T Cell Proliferation

Lenaldekar is an inhibitor of T cell proliferation. It specifically blocks the proliferation of T cells in a dose-dependent manner without affecting other cell types .

Reduction of Inflammation and Demyelination in Experimental Autoimmune Encephalomyelitis

Lenaldekar has been shown to specifically block myelin specific T cell responses and reduce inflammation and demyelination in experimental autoimmune encephalomyelitis .

Down-regulation of the PI3K/AKT/mTOR Pathway

Molecular characterization shows that Lenaldekar down-regulates the PI3K/AKT/mTOR (P/A/mT) pathway, which pathway is up-regulated in 50% of T-ALL cases .

Future Clinical Trials

The ultimate goal of this study is to bring Lenaldekar into clinical trials for the treatment of T-ALL in both monotherapy and combination therapy applications .

未来方向

1H-Indole-3-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives . This suggests that they could have significant potential in the development of new pharmaceuticals and other biologically active compounds.

作用机制

Target of Action

Lenaldekar, also known as N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine or 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, primarily targets T cells . It specifically blocks the proliferation of T cells in a dose-dependent manner . The IC50 value, which is the concentration of the drug that reduces the response by half, is 3 µM in CD3+, CD4+, and CD8+ cells .

Mode of Action

Lenaldekar interacts with its targets, the T cells, by blocking their proliferation . This interaction results in a cell cycle delay at the G2/M phase . It selectively induces apoptosis in human leukemic blasts . It’s also shown to block myelin-specific T cell responses, possibly via its interactions with the insulin-like growth factor-1 receptor .

Biochemical Pathways

Lenaldekar affects the PI3K/AKT/mTOR (P/A/mT) pathway, which is up-regulated in approximately 50% of T-ALL cases . It achieves this effect possibly via inactivation of the insulin-like growth factor 1 receptor (IGF1-R), which activates the P/A/mT pathway .

属性

IUPAC Name |

N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFOQYHZJSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)